molecular formula C5H6F2O2 B074965 3,3-Difluoroallyl acetate CAS No. 1597-40-6

3,3-Difluoroallyl acetate

Cat. No.: B074965
CAS No.: 1597-40-6
M. Wt: 136.1 g/mol
InChI Key: SFMCWVFEKGYGMH-UHFFFAOYSA-N
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Description

3,3-Difluoroallyl acetate is an organic compound belonging to the class of alpha, beta-unsaturated carboxylic esters. It is characterized by the presence of two fluorine atoms attached to the propenyl group, making it a difluorinated derivative. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroallyl acetate typically involves the fluorination of appropriate precursors. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) which is effective for converting alcohols to alkyl fluorides . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts, which act as efficient deoxofluorinating reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using stable and efficient fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common in industrial settings to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoroallyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with various reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated derivatives.

Common Reagents and Conditions:

    Fluorinating Agents: Deoxo-Fluor reagent, aminodifluorosulfinium tetrafluoroborate salts.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.

Major Products Formed:

    Substituted Derivatives: Products with different functional groups replacing the fluorine atoms.

    Addition Products: Compounds formed by the addition of reagents across the double bond.

Scientific Research Applications

Pharmaceutical Development

The incorporation of 3,3-difluoroallyl acetate into pharmaceutical compounds has shown promise in enhancing their biological activity. For instance, it serves as an effective reagent for the selective gem-difluoroallylation of various nucleophiles, leading to the formation of complex molecules with potential therapeutic effects . The resulting products have been utilized in the synthesis of biologically active molecules and natural products.

Agrochemicals

In agrochemical research, this compound has been explored for its ability to modify existing compounds to improve their efficacy and stability. The unique properties of the difluoromethylene group can enhance the biological activity of agrochemical agents, making them more effective against pests and diseases .

Material Science

The compound is also being investigated for its applications in materials science. Its ability to form stable bonds with various substrates allows for the development of new materials with enhanced properties, such as improved thermal stability and chemical resistance. This makes it suitable for use in coatings and polymers .

Case Study 1: Selective Gem-Difluoroallylation

A study demonstrated the use of this compound as a reagent for gem-difluoroallylation reactions. The process showed high regioselectivity when reacting with various nucleophiles such as amines and alcohols under mild conditions without metal catalysts. This method allows for the straightforward synthesis of diverse organofluorine compounds that are valuable in drug discovery .

Case Study 2: Synthesis of Bioactive Molecules

In another case study focusing on drug development, researchers utilized this compound to synthesize a library of fluorinated compounds that exhibited enhanced metabolic stability compared to their non-fluorinated counterparts. This work highlighted the compound's potential as a building block in medicinal chemistry for developing new therapeutic agents .

Data Tables

Application AreaKey FindingsReferences
PharmaceuticalsEnhances bioactivity; used in selective gem-difluoroallylation
AgrochemicalsImproves efficacy and stability of agrochemical agents
Material ScienceDevelops new materials with enhanced thermal stability

Mechanism of Action

The mechanism of action of 3,3-Difluoroallyl acetate involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

    3,3-Difluoro-1,2-diphenyl-1-propanone: A difluorinated compound with similar structural features.

    1-Fluoro-4,5-dimethoxy-2-(3,3-difluoro-2-propenyl)benzene: A fluorinated analog with similar reactivity.

Uniqueness: 3,3-Difluoroallyl acetate is unique due to its specific arrangement of fluorine atoms and the propenyl group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Biological Activity

3,3-Difluoroallyl acetate is an organic compound classified as an alpha, beta-unsaturated carboxylic ester. Its unique structure, characterized by the presence of two fluorine atoms on the propenyl group, endows it with significant chemical reactivity and potential biological activity. This article reviews the biological activities associated with this compound, highlighting its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

The chemical formula of this compound is C5H6F2O2, with a molecular weight of 150.1 g/mol. The compound is known for its ability to undergo various chemical reactions including substitution, addition, and oxidation-reduction processes. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Chemical FormulaC5H6F2O2
Molecular Weight150.1 g/mol
Functional GroupsEster, Fluorinated Alkene
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The fluorine atoms enhance the compound's lipophilicity and reactivity, allowing it to participate in biochemical pathways that can influence cellular functions. Research indicates that it may interact with nucleophiles such as amines and alcohols under mild conditions, facilitating the formation of diverse organofluorine compounds.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, research published in Nature Communications demonstrated that derivatives of difluorinated compounds exhibited significant antifungal activity against Sclerotinia sclerotiorum, a common plant pathogen . The mechanism appears to involve disruption of cellular membranes or inhibition of key metabolic pathways.

Therapeutic Applications

  • Cancer Research : The compound has been investigated for its potential role in cancer therapy. Its ability to modify biological pathways makes it a candidate for developing novel anticancer agents.
  • Pharmaceutical Synthesis : As a versatile building block in organic synthesis, this compound is utilized in the development of fluorinated pharmaceuticals. Its incorporation into drug candidates can enhance their pharmacokinetic properties .

Case Studies

  • Nucleophilic Substitution Reactions : A study by Kirihara et al. demonstrated that this compound can act as a substrate for palladium-catalyzed nucleophilic substitutions. This method allows for the efficient synthesis of various fluorinated organic molecules .
  • Gem-Difluoroallylation : Recent advancements have highlighted the use of 3,3-difluoroallyl ammonium salts derived from this compound as highly selective reagents for gem-difluoroallylation reactions. These reactions have shown promise in late-stage functionalization of bioactive molecules .

Research Findings

Research indicates that the biological activity of this compound is influenced by its structural features and reactivity patterns. Key findings include:

  • Enhanced Reactivity : The presence of fluorine increases electrophilicity, making the compound more reactive towards nucleophiles.
  • Broad Applicability : Its utility spans across medicinal chemistry and agrochemicals, showcasing its versatility as a synthetic intermediate.

Properties

IUPAC Name

3,3-difluoroprop-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-4(8)9-3-2-5(6)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMCWVFEKGYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337035
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597-40-6
Record name 3,3-Difluoro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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